N-cyclopentyl-2-methyl-4-nitrobenzamide
Description
N-Cyclopentyl-2-methyl-4-nitrobenzamide is a benzamide derivative characterized by a nitro group at the para position of the benzene ring, a methyl substituent at the ortho position, and a cyclopentyl group attached to the amide nitrogen. Benzamides with nitro groups are often explored for their electronic and steric effects, which influence reactivity, solubility, and applications in medicinal chemistry or materials science .
Properties
IUPAC Name |
N-cyclopentyl-2-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-8-11(15(17)18)6-7-12(9)13(16)14-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNHDKIETNEGIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-methyl-4-nitrobenzamide typically involves the following steps:
Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Acylation: The acylation step introduces the benzamide moiety. This can be done using an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclopentylation: The cyclopentyl group is introduced through a Friedel-Crafts alkylation reaction, where cyclopentyl chloride reacts with the benzene ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
Reduction: N-cyclopentyl-2-methyl-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2-methyl-4-nitrobenzoic acid and cyclopentylamine.
Scientific Research Applications
N-cyclopentyl-2-methyl-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-methyl-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated molecular weight based on formula C₁₃H₁₆N₂O₃.
Key Observations:
Steric Effects :
- The cyclopentyl group in the target compound provides moderate steric bulk compared to the cyclobutane in , which has higher ring strain. Bulky N-substituents (e.g., diphenylethyl in ) reduce molecular flexibility and may impede crystallization.
- Ortho-substituents (e.g., 2-methyl in the target compound vs. 2-nitro in ) influence torsional angles and crystal packing .
Electronic Effects :
- Nitro groups at the para position (target compound, ) enhance electron-withdrawing effects, stabilizing negative charge distribution. Methoxy () or chloro () substituents alter electronic profiles, affecting reactivity in substitution reactions.
Solubility and Stability :
- Polar substituents like methoxy () improve aqueous solubility, whereas lipophilic groups (cyclopentyl, diphenylethyl) favor organic phase partitioning.
- Compounds with multiple nitro groups (e.g., ) may exhibit reduced thermal stability due to increased sensitivity to decomposition.
Experimental and Analytical Insights
- This suggests that bulky substituents may promote unique packing arrangements.
- Spectroscopy :
- Synthesis :
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods, as described in , could be adapted for introducing triazole moieties to the target compound for functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
